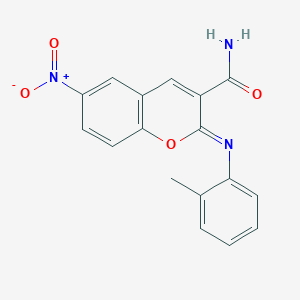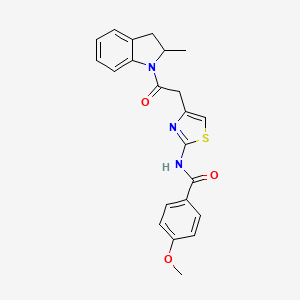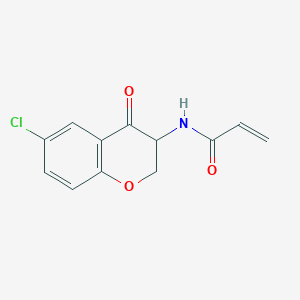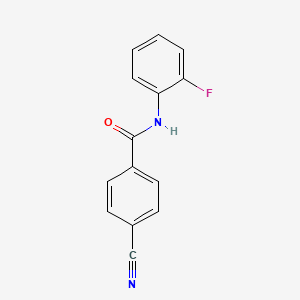
2-(2-Methylphenyl)imino-6-nitrochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including desulfurization, condensation, and Michael reactions. For instance, the formation of similar nitro-substituted compounds has been detailed through reactions involving intermediates like nitroketene imines and subsequent transformations into products like oxadiazoles or pyridines through nucleophilic addition or catalytic reduction processes (Argilagos et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(2-Methylphenyl)imino-6-nitrochromene-3-carboxamide" has been elucidated using techniques such as X-ray crystallography. These studies reveal the planarity of the molecule and the orientation of substituents, which are critical for understanding the compound's reactivity and properties (Valkonen et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to "this compound" demonstrate a variety of reactivities, such as nitration, cyclization, and Michael addition. These reactions are influenced by the presence of nitro groups and the specific configuration of the imino and carboxamide functionalities (Nitta et al., 2005).
Physical Properties Analysis
The physical properties of similar compounds, including solvatochromism and phase behavior, are significantly affected by their molecular structure. Studies have shown how variations in substituents impact the solubility, melting point, and optical properties, providing insights into the design of materials with tailored physical characteristics (Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, stability under various conditions, and the ability to undergo specific chemical transformations, are pivotal for the application of "this compound". Research on related compounds highlights the impact of structural elements like the nitro group and imino linkage on these properties, guiding the development of synthetic strategies for functional derivatives (O'Callaghan et al., 1999).
Scientific Research Applications
1. Chemical Synthesis and Characterization
- The chemistry of compounds similar to 2-(2-Methylphenyl)imino-6-nitrochromene-3-carboxamide is explored in studies involving the synthesis and characterization of various chemical structures. Research on compounds such as 2-imino-2H-benzopyran-3-carboxamide and its isomeric forms demonstrates the complexity of these chemical reactions and the importance of precise conditions for desired outcomes (O'callaghan et al., 1998).
2. Potential in Developing Fluorescent Probes
- A study on nitro-3-carboxamide coumarin derivatives, which are structurally related to this compound, revealed their potential as fluorescent chemosensors. This suggests the possibility of using similar compounds in the development of selective probes for various applications, such as detecting specific ions in solutions (Bekhradnia et al., 2016).
3. Exploration in Liquid Crystalline Properties
- Compounds with structures related to this compound have been investigated for their liquid crystalline properties. This research is significant in the field of materials science, particularly in the development of new materials for displays and other optical technologies (Thaker et al., 2012).
4. Antimicrobial Activity Studies
- The antimicrobial properties of various imino-carboxamide derivatives have been examined, suggesting the potential of this compound and similar compounds in the development of new antimicrobial agents. This application is particularly relevant in the search for new drugs to combat resistant strains of bacteria and fungi (Zhuravel et al., 2005).
5. Applications in Corrosion Inhibition
- Research on Schiff base derivatives linked to nitro isatin, which shares structural characteristics with this compound, highlights their potential use as corrosion inhibitors. This indicates possible applications in protecting metals in various industrial settings (Ahmed, 2018).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets of the compound.
Mode of Action
The compound’s interaction with its targets would typically involve binding to the active site of the receptor, leading to a conformational change that triggers a cellular response .
Biochemical Pathways
The affected pathways would depend on the specific receptors that the compound targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if the compound has antiviral activity, it might inhibit viral replication .
properties
IUPAC Name |
2-(2-methylphenyl)imino-6-nitrochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-10-4-2-3-5-14(10)19-17-13(16(18)21)9-11-8-12(20(22)23)6-7-15(11)24-17/h2-9H,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQYCIKESYJZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)
![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)
![2-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2493483.png)

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)


![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)


![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)